Gibberellin A9 methyl ester

概要

説明

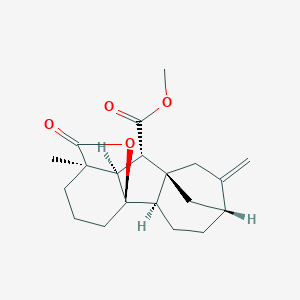

Gibberellin A9 methyl ester (GA9-ME; CAS 2112-08-5) is a methylated derivative of gibberellin A9 (GA9), a diterpenoid plant hormone involved in regulating growth and developmental processes. GA9-ME is synthesized via esterification of GA9, enhancing its stability and altering its physicochemical properties for research and industrial applications . It is widely used as a synthetic intermediate and in studies investigating gibberellin metabolism and signaling . Structurally, GA9-ME retains the tetracyclic gibberellin skeleton but features a methyl ester group at the C-6 carboxyl position, distinguishing it from non-esterified GA9 (CAS 427-77-0; molecular formula C₁₉H₂₄O₄) .

準備方法

Synthetic Routes and Reaction Conditions: Gibberellin A9 methyl ester can be synthesized from gibberellic acid through a series of chemical reactions. One common method involves converting methyl gibberellate into the methyl ester of 3-epigibberellin A1, followed by chlorination using triphenylphosphine and carbon tetrachloride. The resulting chlorides are then subjected to hydrogenolysis with tributyltin hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required standards for use in various applications .

化学反応の分析

Condensation Reactions for Heterocycle Formation

E3DAB undergoes condensation with aldehydes to form benzimidazole derivatives, a reaction leveraged in medicinal chemistry. For example:

-

Reaction with 4-methoxybenzaldehyde in dimethylformamide (DMF) under acidic conditions yields ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate via cyclocondensation .

-

Mechanism : The amino groups react with the aldehyde to form an imine intermediate, followed by cyclization to generate the benzimidazole core.

Key Conditions :

| Reagent | Solvent | Temperature | Catalyst | Product Yield |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | DMF | 100°C | Na₂S₂O₅ | 85–90% |

Polymerization via Polycondensation

E3DAB serves as a monomer in synthesizing polyamides and polybenzimidazoles:

-

Polyamide Synthesis : Direct polycondensation with aromatic dicarboxylic acids (e.g., terephthalic acid) using triphenyl phosphite (TPP) and pyridine produces thermally stable polyamides .

-

Reaction Steps :

-

Activation of carboxylic acids with TPP.

-

Formation of amide bonds between E3DAB’s amino groups and activated acids.

-

Polymer Properties :

| Property | Value (Polyamide) | Notes |

|---|---|---|

| Thermal Stability | Up to 300°C | Decomposition onset in TGA |

| Solubility | DMSO, DMF, NMP | Flexible film formation |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group in E3DAB undergoes hydrolysis under basic conditions:

-

Reaction : Treatment with aqueous NaOH (4 M) in ethanol at 90°C converts the ester to 3,5-diaminobenzoic acid .

-

Applications : The resulting diaminobenzoic acid is a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Optimized Hydrolysis Parameters :

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 4 M |

| Temperature | 90°C |

| Reaction Time | 12–24 hours |

Schiff Base Formation

The amino groups react with carbonyl compounds (aldehydes/ketones) to form Schiff bases:

-

Example : Reaction with cinnamaldehyde in ethanol produces a cinnamaldehyde-Schiff base conjugate, which exhibits UV absorption due to the extended π-system .

Characterization Data :

-

UV-Vis : λ<sub>max</sub> = 320–350 nm (conjugation-dependent) .

-

IR : N–H stretch (3350 cm⁻¹) replaced by C=N stretch (1630 cm⁻¹) post-reaction .

Acylation Reactions

E3DAB’s amino groups undergo acylation with acyl chlorides or anhydrides:

-

Synthesis of Cinnamide Derivatives : Treatment with cinnamoyl chloride in dichloromethane (DCM) yields 2′-(cinnamide)ethyl-3,5-diaminobenzoate, a photoactive monomer .

Reaction Efficiency :

| Acylating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Cinnamoyl Chloride | DCM | 4 hours | 78% |

Coordination with Metal Ions

E3DAB acts as a ligand for transition metals due to its amino and ester functionalities:

-

Complexation with Cu(II) : Forms stable complexes in aqueous ethanol, characterized by ESR and UV-Vis spectroscopy .

Stability Constants :

| Metal Ion | log K (Stability Constant) |

|---|---|

| Cu(II) | 12.4 ± 0.3 |

Critical Analysis of Reaction Pathways

-

Steric Effects : The meta-substituted amino groups in E3DAB reduce steric hindrance compared to ortho-substituted analogs, enhancing reactivity in polycondensation .

-

Electronic Effects : Electron-donating amino groups activate the benzene ring for electrophilic substitution, though this is less common due to competing amine reactions.

科学的研究の応用

Seed Germination and Dormancy Regulation

GA9 Me is well-documented for its ability to promote seed germination by breaking dormancy in various plant species. Research indicates that it effectively enhances germination rates in crops such as:

- Lettuce

- Tomato

- Barley

Studies have shown that GA9 Me can lead to faster and more uniform germination by overcoming dormancy mechanisms in these species .

Stem Elongation

One of the primary applications of GA9 Me is in promoting stem elongation. This compound stimulates cell division and elongation, resulting in increased plant height. This characteristic is particularly beneficial for:

- Dwarf plant mutants : Researchers utilize GA9 Me to study the genetic basis of dwarfism and its potential reversibility.

- Agricultural practices : Manipulating plant architecture through GA9 Me can optimize crop yield and improve light interception .

Flowering Regulation

GA9 Me also plays a significant role in regulating flowering times, particularly in long-day plants. It can induce flowering or overcome photoperiod requirements, facilitating studies on:

- Bolting : The process where plants transition from vegetative to reproductive growth.

- Hormonal interplay : Understanding how gibberellins interact with other phytohormones to regulate flowering .

Fruit Development

In fruit crops, GA9 Me enhances fruit set and development. It promotes parthenocarpy (fruit development without fertilization) and improves fruit size and quality. Notable findings include:

- Increased fruit size in certain species.

- Enhanced overall crop yield through better fruit development strategies .

Modulation of NF-κB Pathway

Recent research highlights the potential of GA9 Me in modulating the NF-κB signaling pathway, which is implicated in various diseases, including cancer and inflammatory disorders. Applications include:

- Therapeutic uses : GA9 Me may serve as a probe for studying NF-κB activity or as a therapeutic agent for conditions associated with aberrant NF-κB signaling.

- Combination therapies : It can be combined with traditional chemotherapeutic agents to enhance treatment efficacy against proliferative diseases .

Case Study 1: Seed Germination Enhancement

A study demonstrated that applying GA9 Me at concentrations as low as significantly improved antheridium formation while inhibiting archegonium formation in Lygodium japonicum, showcasing its regulatory role in reproductive organ formation .

Case Study 2: Stem Growth Promotion

In rice cultivation, researchers found that GA9 Me application resulted in increased stem length and grain yield, underscoring its effectiveness as a growth promoter .

作用機序

Gibberellin A9 methyl ester exerts its effects by interacting with specific receptors in plant cells, leading to the activation of various signaling pathways. These pathways regulate gene expression and promote cell elongation, division, and differentiation. The primary molecular targets include DELLA proteins, which act as repressors of gibberellin signaling. Gibberellin binding to its receptor leads to the degradation of DELLA proteins, thereby activating downstream signaling events .

類似化合物との比較

Comparison with Structurally Similar Gibberellins

Gibberellin A9 (GA9)

- Structural Differences : GA9-ME (C₂₀H₂₆O₄; molecular weight 330.42) differs from GA9 (C₁₉H₂₄O₄; molecular weight 316.39) by the addition of a methyl ester group at C-6 .

- Functional Impact : The esterification improves lipid solubility, facilitating membrane permeability in experimental systems. However, bioactivity assays indicate that GA9-ME retains regulatory functions similar to GA9 in promoting reproductive organ formation in plants like Lygodium japonicum .

- Metabolism : GA9 is metabolized into GA20 and GA29 in pea seeds (Pisum sativum), while GA9-ME undergoes microbial conversion by Gibberella fujikuroi into derivatives like 16α- and 16β-dihydroxygibberellin A9 methyl esters .

Gibberellin A4/A7 Mixture

- Synthetic Relationship : GA9-ME can be prepared from the GA4/A7 mixture via conjugate reduction of the ring-A unsaturated ketone, highlighting its role as a downstream metabolite in gibberellin biosynthesis .

- Activity Comparison : The GA4/A7 mixture is more potent in promoting stem elongation, whereas GA9-ME specializes in regulating antheridiogen (sex-determining) pathways in ferns .

Gibberellin A73 Methyl Ester (GA73-ME)

- Functional Divergence: GA73-ME, another methyl ester, acts as the principal antheridiogen in Lygodium japonicum. Unlike GA9-ME, GA73-ME features a hydroxyl group at C-7, which is critical for receptor binding in antheridium induction .

Gibberellin A7 Methyl Ester (GA7-ME)

- Structural and Metabolic Contrasts : GA7-ME (CAS 5508-47-4) lacks the C-19 hydroxyl group present in GA9-ME. This structural difference reduces its stability under acidic conditions and alters its metabolic fate in plant tissues .

Comparative Physicochemical and Handling Properties

| Property | GA9-ME | GA9 | GA73-ME |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₆O₄ | C₁₉H₂₄O₄ | C₂₁H₂₈O₅ |

| Molecular Weight | 330.42 | 316.39 | 360.44 |

| Storage Temperature | -20°C | -20°C | -20°C |

| Purity (Commercial) | ≥97% | ≥95% | ≥90% |

| Solubility | Chloroform, DMSO | Ethanol, Acetone | Methanol, DMSO |

生物活性

Gibberellin A9 methyl ester (GA9-me) is a significant compound in the gibberellin family, which are plant hormones crucial for various growth and developmental processes. This article delves into the biological activity of GA9-me, exploring its mechanisms, effects on plant physiology, and applications in research and agriculture.

Overview of this compound

GA9-me is a methyl ester derivative of gibberellin A9, characterized by its pentacyclic diterpenoid structure. The compound plays a vital role in promoting plant growth, influencing processes such as seed germination, stem elongation, and flowering timing. Its chemical formula is with a molecular weight of 330.42 g/mol.

GA9-me functions primarily through its interaction with specific receptors in plant cells, triggering signaling cascades that regulate gene expression related to growth processes. Key aspects include:

- Target Sites : Primarily affects reproductive organs in certain plants, inducing antheridium formation while inhibiting archegonium formation .

- Biochemical Pathways : Involved in the gibberellin metabolic pathway, influencing various cellular processes through cell signaling and gene regulation .

- Environmental Influences : Its activity can be modulated by environmental factors such as light, temperature, and water availability.

Biological Activities

GA9-me exhibits various biological activities that are essential for plant development:

- Seed Germination : It effectively breaks dormancy in seeds of species like lettuce, tomato, and barley, leading to faster and more uniform germination.

- Stem Elongation : Promotes cell division and elongation, significantly increasing plant height. This property is particularly useful in manipulating plant architecture in agricultural settings.

- Flowering Regulation : Induces flowering in long-day plants and helps overcome photoperiod requirements for flowering .

- Fruit Development : Enhances fruit set and quality by promoting parthenocarpy (fruit development without fertilization) in certain crops.

Case Studies

- Germination Studies :

-

Stem Growth in Rice :

- A study involving rice plants showed that GA9-me application led to increased stem length and grain yield. This highlights its potential for enhancing crop productivity under controlled conditions.

- Reproductive Organ Formation :

Comparison with Other Gibberellins

The following table compares GA9-me with other gibberellins regarding their structural features and biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Gibberellic Acid | Precursor to many gibberellins; more hydroxyl groups | |

| Gibberellin A2 | Distinct structural variations affecting activity | |

| Gibberellin A3 | Known for its role in seed germination | |

| Gibberellin A20 | Exhibits different biological activities |

GA9-me is unique due to its specific methylation at the carboxyl group, enhancing its stability and biological activity compared to other gibberellins .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Gibberellin A9 Methyl Ester (GA9-ME) in laboratory settings?

- Methodological Answer : GA9-ME synthesis typically involves methyl esterification of Gibberellin A9 using methanol under acidic catalysis. Post-synthesis purification is achieved via preparative HPLC or column chromatography with silica gel, using a gradient elution of ethyl acetate and hexane. Characterization requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and purity (>95%) .

- Key Data :

| Parameter | Value/Technique |

|---|---|

| Purification Method | Silica gel chromatography, HPLC |

| Characterization | NMR, HRMS, FT-IR |

| Purity Threshold | ≥95% |

Q. How should GA9-ME be stored to maintain stability in long-term experiments?

- Methodological Answer : GA9-ME is hygroscopic and light-sensitive. For short-term use (1–2 weeks), store at -4°C in amber vials under nitrogen. For long-term storage (1–2 years), aliquot into airtight containers and maintain at -20°C. Degradation is monitored via periodic HPLC analysis .

Q. What safety protocols are critical when handling GA9-ME in plant physiology experiments?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood if volatile solvents are involved. Waste must be segregated into organic solvent containers and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical evaluation for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictory data on GA9-ME’s bioactivity in different plant species?

- Methodological Answer : Discrepancies may arise from species-specific receptor affinity or metabolic pathways. To address this:

Dose-Response Curves : Test GA9-ME across a wide concentration range (0.1–100 µM) to identify optimal bioactivity thresholds.

Comparative Genomics : Analyze gibberellin receptor (GID1) homology across species to predict interaction efficiency.

Metabolite Profiling : Use LC-MS to track GA9-ME metabolism (e.g., hydrolysis to GA9) in planta over time .

- Example Workflow :

Plant Treatment → Tissue Sampling → Metabolite Extraction → LC-MS Analysis → Data Normalization → Statistical Validation

Q. What experimental designs are recommended for studying GA9-ME’s role in abiotic stress tolerance?

- Methodological Answer : Use a randomized block design with triplicate cohorts. Apply GA9-ME via foliar spray (10 µM) to stress-induced plants (e.g., drought, salinity) and measure:

- Physiological Parameters : Chlorophyll content, stomatal conductance.

- Molecular Markers : qPCR for stress-responsive genes (e.g., RD29A, DREB2A).

- Oxidative Stress : Quantify ROS levels using DAB staining or H2DCFDA fluorescence .

Q. How can GA9-ME’s interaction with other phytohormones be systematically analyzed?

- Methodological Answer : Employ a factorial design combining GA9-ME with auxins (IAA), cytokinins (6-BA), or ABA. Use transcriptomic (RNA-seq) and proteomic (2D-DIGE) approaches to identify crosstalk nodes. Validate via genetic knockouts (e.g., ga1 mutants in Arabidopsis) .

- Data Interpretation : Apply pathway enrichment analysis (e.g., KEGG, GO) to highlight hormone signaling networks. Use STRING DB for protein interaction mapping .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate variability in GA9-ME bioassays due to environmental factors?

- Methodological Answer : Standardize growth conditions (light, temperature, humidity) using controlled environment chambers. Include negative controls (mock-treated plants) and internal standards (e.g., deuterated GA9-ME for LC-MS quantification). Replicate experiments across multiple growth cycles .

Q. How to validate GA9-ME’s purity when commercial sources lack detailed CoA (Certificate of Analysis)?

- Methodological Answer : Independently verify purity via:

HPLC-UV/ELSD : Compare retention times with authenticated standards.

Elemental Analysis : Confirm C/H/O ratios match theoretical values (C20H26O4).

Biological Assays : Test bioactivity in GA-deficient mutants to confirm functionality .

特性

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRMJALKMNRHGF-WARWBDHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555159 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112-08-5 | |

| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。